![molecular formula C14H25Cl2N3 B1442563 1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride CAS No. 1332531-43-7](/img/structure/B1442563.png)
1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
1. Antidepressant Synthesis
- Application Summary : This compound plays a significant role in the synthesis of antidepressant molecules through metal-catalyzed procedures . Key structural motifs included in antidepressant drugs such as tricyclic antidepressants (TCAs), selective serotonin reuptake inhibitors (SSRIs), and others can be synthesized using metal-catalyzed steps .
- Methods and Procedures : The specific methods and procedures for synthesizing these antidepressants involve various metal-catalyzed reactions. Transition metals, including iron, nickel, ruthenium, and others, serve as catalysts in these processes .
- Results and Outcomes : The development of these antidepressants is crucial as they have shown effectiveness in alleviating symptoms and enhancing the quality of life for individuals with moderate to severe depression .
2. Antimalarial Research
- Application Summary : Synthetic 1, 4-disubstituted piperidines, including “1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride”, have been evaluated for their selectivity against resistant Plasmodium falciparum .
- Methods and Procedures : The antiplasmodial activity of these compounds was determined against cultured chloroquine-sensitive 3D7 and resistant Dd2 strains of P. falciparum by in vitro parasite growth inhibition .
- Results and Outcomes : Some of these compounds produced 56 to 93% inhibition of parasite growth at 40 μg/mL. Three promising analogues were identified which were more active on the resistant strain than the sensitive strain .
3. Anticancer Research
- Application Summary : Piperidine derivatives, including “1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride”, have been studied for their potential anticancer properties . These compounds have shown promising results in inhibiting the proliferation and metastasis of various types of cancers .
- Methods and Procedures : The anticancer activity of these compounds is typically evaluated using in vitro and in vivo models. This involves assessing their effects on cancer cell proliferation, apoptosis, and other key processes involved in cancer progression .
- Results and Outcomes : While the specific outcomes can vary depending on the type of cancer and the specific compound being studied, some piperidine derivatives have shown significant anticancer activity. This suggests that they could potentially be developed into effective anticancer drugs .
4. Antiviral Research
- Application Summary : Piperidine derivatives are also being explored for their antiviral properties . These compounds could potentially be used to develop new antiviral drugs, particularly for viruses that currently lack effective treatments .
- Methods and Procedures : The antiviral activity of these compounds is typically assessed using in vitro assays. This involves exposing virus-infected cells to the compounds and then measuring the effect on viral replication .
- Results and Outcomes : While research in this area is still ongoing, some piperidine derivatives have shown promising antiviral activity in preliminary studies .
5. Antimicrobial Research
- Application Summary : Piperidine derivatives have been studied for their potential antimicrobial properties . These compounds could potentially be used to develop new antimicrobial drugs, particularly for microbes that currently lack effective treatments .
- Methods and Procedures : The antimicrobial activity of these compounds is typically assessed using in vitro assays. This involves exposing microbe-infected cells to the compounds and then measuring the effect on microbial replication .
- Results and Outcomes : While research in this area is still ongoing, some piperidine derivatives have shown promising antimicrobial activity in preliminary studies .
6. Antifungal Research
- Application Summary : Piperidine derivatives are also being explored for their antifungal properties . These compounds could potentially be used to develop new antifungal drugs, particularly for fungi that currently lack effective treatments .
- Methods and Procedures : The antifungal activity of these compounds is typically assessed using in vitro assays. This involves exposing fungus-infected cells to the compounds and then measuring the effect on fungal replication .
- Results and Outcomes : While research in this area is still ongoing, some piperidine derivatives have shown promising antifungal activity in preliminary studies .
Safety And Hazards
Propriétés
IUPAC Name |
1-[[4-(dimethylamino)phenyl]methyl]piperidin-4-amine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3.2ClH/c1-16(2)14-5-3-12(4-6-14)11-17-9-7-13(15)8-10-17;;/h3-6,13H,7-11,15H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLCZXCXXWSEHCM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)CN2CCC(CC2)N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H25Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
306.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(Dimethylamino)benzyl]piperidin-4-amine dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



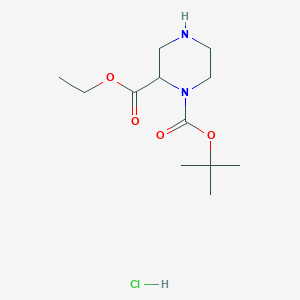

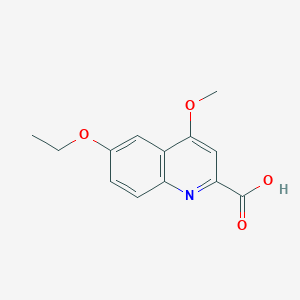
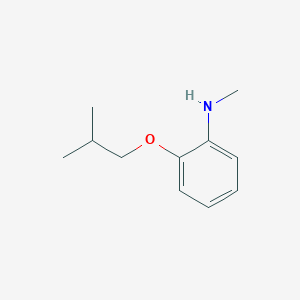
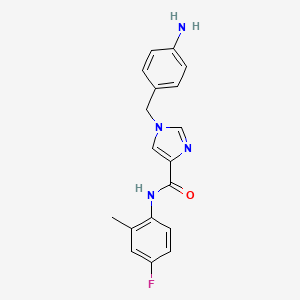
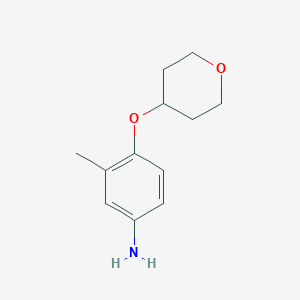

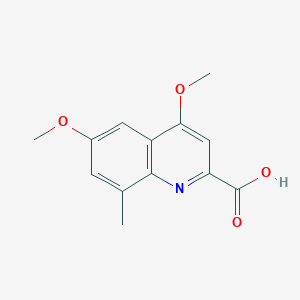
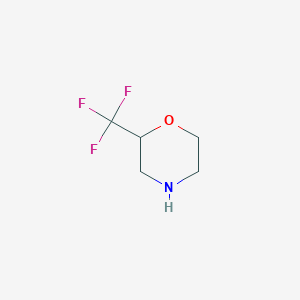
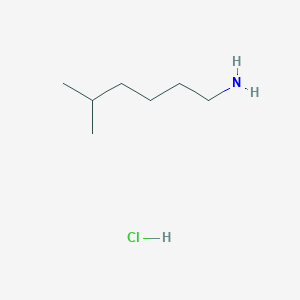
![Methyl[(6-methylpyridin-2-yl)methyl]amine dihydrochloride](/img/structure/B1442499.png)
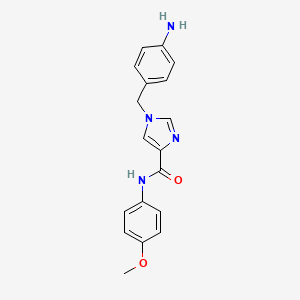
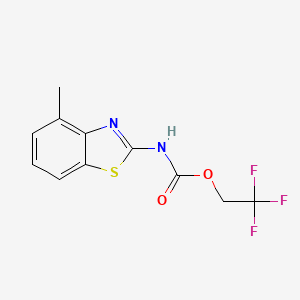
![{[4,5-Dimethoxy-2-(methylsulfanyl)phenyl]methyl}(methyl)amine](/img/structure/B1442502.png)